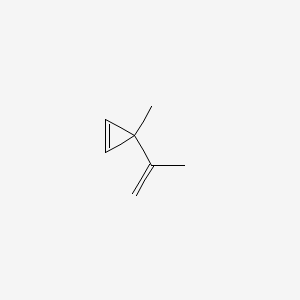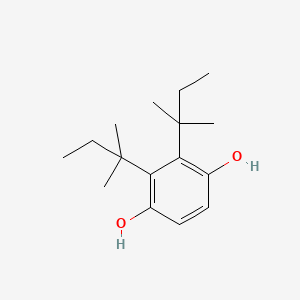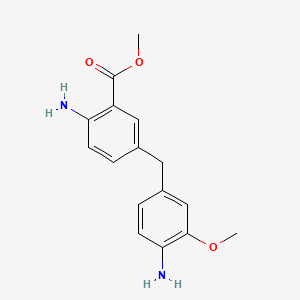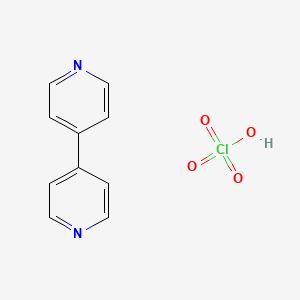
Perchloric acid;4-pyridin-4-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid;4-pyridin-4-ylpyridine is a compound that combines the properties of perchloric acid and 4-pyridin-4-ylpyridine. Perchloric acid is a strong mineral acid known for its impressive oxidizing properties, while 4-pyridin-4-ylpyridine is a heterocyclic aromatic organic compound. This combination results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid;4-pyridin-4-ylpyridine typically involves the reaction of 4-pyridin-4-ylpyridine with perchloric acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the temperature and pH are carefully monitored to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{4-pyridin-4-ylpyridine} + \text{HClO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and the product is typically purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Perchloric acid;4-pyridin-4-ylpyridine undergoes various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can act as a strong oxidizing agent.
Reduction: The pyridine moiety can undergo reduction reactions under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Perchloric acid;4-pyridin-4-ylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of perchloric acid;4-pyridin-4-ylpyridine involves its ability to act as an oxidizing agent and its interaction with various molecular targets. The perchloric acid component can oxidize substrates, while the pyridine moiety can interact with enzymes and other proteins, affecting their activity and function. The compound’s effects are mediated through pathways involving redox reactions and molecular binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perchloric acid: A strong mineral acid with powerful oxidizing properties.
4-pyridin-4-ylpyridine: A heterocyclic aromatic compound with various chemical reactivity.
Uniqueness
Perchloric acid;4-pyridin-4-ylpyridine is unique due to the combination of the strong oxidizing properties of perchloric acid and the versatile reactivity of 4-pyridin-4-ylpyridine. This dual functionality makes it valuable in applications where both oxidation and specific molecular interactions are required.
Eigenschaften
CAS-Nummer |
72802-75-6 |
|---|---|
Molekularformel |
C10H9ClN2O4 |
Molekulargewicht |
256.64 g/mol |
IUPAC-Name |
perchloric acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.ClHO4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2-1(3,4)5/h1-8H;(H,2,3,4,5) |
InChI-Schlüssel |
SBMBEHXWSSDDHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC=NC=C2.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


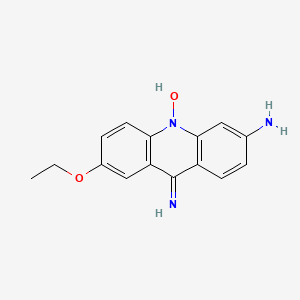
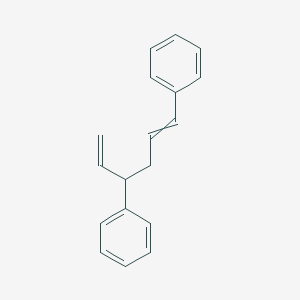
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)

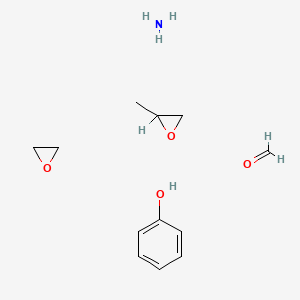
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

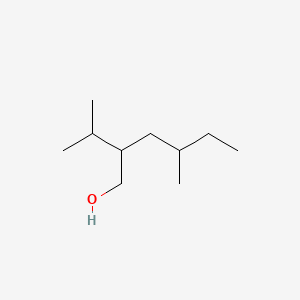

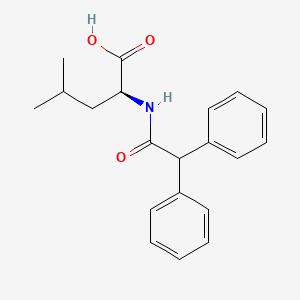
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
